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Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647

An In-depth Technical Guide to 1-(3-
Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethynylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in
organic synthesis. Its bifunctional nature, possessing both a reactive ethynyl group and a
ketone moiety, allows for a diverse range of chemical transformations. This makes it an
attractive starting material for the synthesis of more complex molecules with potential
applications in medicinal chemistry and materials science. The ethynyl group can participate in
various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions,
enabling the introduction of diverse substituents. The ketone functionality can be modified
through reactions like reductions, oxidations, and condensations to create a variety of
derivatives. This guide provides a comprehensive overview of the known physical and chemical
properties of 1-(3-Ethynylphenyl)ethanone, a detailed experimental protocol for its synthesis,
and a summary of its spectroscopic characterization.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-(3-Ethynylphenyl)ethanone is
provided below. It is important to note that while some properties have been experimentally
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determined, others are predicted values and should be used with caution.

Table 1: Identifiers and Basic Properties of 1-(3-Ethynylphenyl)ethanone

Property Value Source
CAS Number 139697-98-6 N/A
Molecular Formula C10HsO N/A
Molecular Weight 144.17 g/mol N/A
IUPAC Name 1-(3-ethynylphenyl)ethanone N/A
Physical Form Solid N/A
Storage Temperature inert atmosphere, foom N/A

temperature

Table 2: Predicted Physical Properties of 1-(3-Ethynylphenyl)ethanone

Property Predicted Value Source
Melting Point 45-50 °C N/A
Boiling Point 255.6 £ 23.0 °C at 760 mmHg N/A
Density 1.10 £ 0.1 g/cm3 N/A
pKa 16.56 £ 0.10 N/A
LogP 2.15 N/A

Experimental Protocols
Synthesis of 1-(3-Ethynylphenyl)ethanone via
Sonogashira Coupling

A common and effective method for the synthesis of 1-(3-Ethynylphenyl)ethanone is the
Sonogashira coupling reaction between an aryl halide (3-bromoacetophenone) and a terminal
alkyne (ethynyltrimethylsilane), followed by deprotection of the silyl group.[1][2][3]
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Reaction Scheme:

Materials:

3-Bromoacetophenone

o Ethynyltrimethylsilane

o Palladium catalyst (e.g., Pd(PPhs)a or PdCI2(PPhs)z)

o Copper(l) iodide (Cul)

o Base (e.g., triethylamine (EtsN) or diisopropylamine (DIPA))
e Solvent (e.g., tetrahydrofuran (THF) or toluene)

» Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride
(TBAF))

» Standard glassware for inert atmosphere reactions
e Magnetic stirrer and heating mantle

» Standard work-up and purification equipment (separatory funnel, rotary evaporator, column
chromatography supplies)

Procedure:
e Coupling Reaction:

o To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-
bromoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(l) iodide
(e.g., 2-5 mol%).

o Add the solvent (e.g., THF or toluene) and the base (e.g., EtsN, 2-3 eq).

o To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
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o Heat the reaction mixture to the appropriate temperature (typically between room
temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

o Once the reaction is complete, cool the mixture to room temperature.

o Work-up:
o Filter the reaction mixture through a pad of celite to remove the catalyst.
o Concentrate the filtrate under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.

o Dry the organic layer over anhydrous sodium sulfate (NazSQa), filter, and concentrate in
vacuo to obtain the crude trimethylsilyl-protected product.

e Deprotection:
o Dissolve the crude protected alkyne in a suitable solvent (e.g., methanol or THF).

o Add the deprotecting agent (e.g., a catalytic amount of potassium carbonate for
methanolysis or one equivalent of TBAF for fluoride-mediated deprotection).

o Stir the reaction at room temperature and monitor its completion by TLC.

o Once the reaction is complete, quench the reaction with water and extract the product with
an organic solvent.

o Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

e Purification:

o Purify the crude 1-(3-ethynylphenyl)ethanone by column chromatography on silica gel
using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford
the pure product.
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Spectroscopic Data

Detailed experimental spectroscopic data for 1-(3-Ethynylphenyl)ethanone is not readily
available in the public domain. However, based on the analysis of similar compounds, the
expected spectral characteristics are outlined below. Researchers should perform their own
spectral analysis for confirmation.

Table 3: Expected Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone

Spectroscopy Expected Peaks/Signals

5 ~8.1-7.4 (m, 4H, Ar-H), & ~3.1 (s, 1H, =C-H), &

1H NMR (CDCls)
~2.6 (s, 3H, -C(O)CHs)

8 ~197 (C=0), & ~138-128 (Ar-C), & ~83 (Ar-

13C NMR (CDCI
(CDCl) C=), 5 ~78 (=C-H), 5 ~27 (-CHs)

~3300 (=C-H stretch), ~2100 (C=C stretch),
IR (KBr, cm™1) ~1680 (C=0 stretch), ~1600, 1480 (C=C

aromatic stretch)

miz 144 (M*), 129 (M* - CHs), 101 (M* -

Mass Spec. (El) COCHs)
3

Reactivity and Potential Applications

The dual functionality of 1-(3-Ethynylphenyl)ethanone makes it a versatile intermediate in
organic synthesis.

o Ethynyl Group Reactions: The terminal alkyne can undergo a variety of transformations,
including:

o Sonogashira and other cross-coupling reactions: To form more complex aryl or vinyl
alkynes.[1][2][3]

o Click Chemistry (Huisgen cycloaddition): To synthesize triazole-containing compounds.

o Hydration: To form the corresponding methyl ketone.
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o Reduction: To yield the corresponding alkene or alkane.

o Ketone Group Reactions: The ketone moiety can be modified through:
o Reduction: To form the corresponding secondary alcohol.
o Oxidation (e.g., Baeyer-Villiger oxidation): To form an ester.

o Condensation reactions (e.g., Aldol or Claisen-Schmidt): To form a,B-unsaturated ketones
(chalcones).

These potential reactions open up pathways to a wide array of complex molecules with
potential applications in the development of pharmaceuticals and functional organic materials.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for 1-(3-
Ethynylphenyl)ethanone.
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Y Intermediate Deprotection Final Product

Pd Catalyst
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Caption: Proposed synthetic workflow for 1-(3-Ethynylphenyl)ethanone.

Conclusion
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1-(3-Ethynylphenyl)ethanone is a valuable and versatile building block in organic chemistry.
While detailed experimental data on its physical properties are limited, its synthesis via
Sonogashira coupling is well-established. The presence of both an ethynyl and a ketone
functional group provides multiple avenues for further chemical modification, making it a key
intermediate for the synthesis of a wide range of more complex organic molecules for various
research applications. This guide provides a foundational understanding of this compound for
researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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